molecular formula C10H10N2O2 B142285 2-(1H-benzimidazol-1-yl)propanoic acid CAS No. 157198-79-3

2-(1H-benzimidazol-1-yl)propanoic acid

Cat. No. B142285
M. Wt: 190.2 g/mol
InChI Key: KPWHLUYPAQJXFJ-UHFFFAOYSA-N
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Description

2-(1H-benzimidazol-1-yl)propanoic acid is a compound that belongs to the benzimidazole family, which is known for its biological activity. The compound and its derivatives have been extensively studied due to their potential therapeutic applications, including antibacterial, antifungal, and analgesic properties .

Synthesis Analysis

The synthesis of 2-(1H-benzimidazol-1-yl)propanoic acid derivatives can be performed using various methods. For instance, the Phillips method has been employed to synthesize a number of derivatives, which were then tested for their antibacterial and antifungal activities . Additionally, condensation reactions with aromatic aldehydes have been used to produce lactam and acid derivatives of the compound, with some showing analgesic properties .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been characterized using spectral methods such as NMR and X-ray crystallography. For example, the structure of N-(1H-Benzimidazol-2-yl)-N'-benzyl propionamidine, a related compound, was determined by these techniques, revealing the presence of intramolecular and intermolecular hydrogen bonds . Similarly, the crystal structure of 2-[(1H-benzimidazol-2-ylmethyl)-amino]-benzoic acid methyl ester was studied, and DFT calculations were used to confirm the experimental findings .

Chemical Reactions Analysis

The reactivity of benzimidazole derivatives in chemical reactions has been explored, particularly in the context of their tautomerism and isomerism. For instance, the tautomerism of the benzimidazole rings and E-Z isomerism of the double bond in propenoic acid derivatives have been observed . These structural variations can significantly influence the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives have been investigated through various spectroscopic and computational studies. Vibrational spectroscopy and quantum computational methods have been used to study the electronic and vibrational features of these compounds . Molecular docking studies have also been conducted to predict protein binding, which is crucial for understanding the mechanism of drug action .

Scientific Research Applications

Synthesis Applications

  • Synthesis of Benzimidazo[1,2-a][1,4]Diazepinones

    Utilizing 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid, a series of novel benzimidazole-fused 1,4-diazepine-5-ones were synthesized, showcasing the potential of 2-(1H-Benzimidazol-1-yl)propanoic acid in organic synthesis (Ghandi, Zarezadeh, & Taheri, 2011).

  • Microwave Assisted Synthesis

    This compound was used in the synthesis of 2-substituted benzimidazoles, demonstrating its role in facilitating efficient synthetic routes (Vyas et al., 2008).

  • Synthesis of Benzimidazole Derivatives

    It has been employed in the synthesis of various benzimidazole derivatives like 2-methyl-1H-benzimidazole, indicating its versatility in organic synthesis (Poddar, Saqueeb, & Rahman, 2016).

Biological and Medicinal Applications

  • Pin1 Inhibitors and Prostate Cancer Treatment

    Conjugates of 3-(1H-benzo[d]imidazol-2-yl)propanoic acid have shown promise as Pin1 inhibitors with potential in prostate cancer treatment (Li et al., 2017).

  • Antimicrobial Activity

    The compound has been used in synthesizing new benzimidazole heterocycles with considerable antimicrobial activity, highlighting its importance in developing new antimicrobial agents (Fahmy, El-masry, & Abdelwahed, 2001).

  • DNA Binding and Cytotoxicity

    Benzimidazole derivatives synthesized using this compound have shown significant DNA binding capabilities and cytotoxic effects against cancer cell lines, indicating its potential in cancer research (Paul et al., 2015).

Physical and Chemical Properties Study

  • Vibrational Spectroscopy Studies: The compound has been studied for its vibrational spectroscopy, providing insights into its molecular structure and characteristics (Khanum et al., 2022).

Safety And Hazards

“2-(1H-benzimidazol-1-yl)propanoic acid hydrochloride” is classified as Acute Tox. 3 Oral . It is considered hazardous and may cause harm if swallowed . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of this compound .

properties

IUPAC Name

2-(benzimidazol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7(10(13)14)12-6-11-8-4-2-3-5-9(8)12/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWHLUYPAQJXFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=NC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390066
Record name 2-(1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-benzimidazol-1-yl)propanoic acid

CAS RN

157198-79-3
Record name 2-(1H-benzimidazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390066
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Takagi, N Kuwabara, TT Dang, K Furukawa… - Journal of Biological …, 2020 - ASBMB
RNA triphosphatase catalyzes the first step in mRNA cap formation, hydrolysis of the terminal phosphate from the nascent mRNA transcript. The RNA triphosphatase from the protozoan …
Number of citations: 3 www.jbc.org

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